2-Cyclopentylcyclopentyl crotonate
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Overview
Description
[1,1’-Bicyclopentyl]-2-yl 2-butenoate is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclopentyl group attached to a 2-butenoate moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-bicyclopentyl]-2-yl 2-butenoate typically involves the reaction of bicyclopentyl derivatives with butenoic acid or its derivatives. One common method includes the esterification of bicyclopentyl alcohol with 2-butenoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of [1,1’-bicyclopentyl]-2-yl 2-butenoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bicyclopentyl]-2-yl 2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
[1,1’-Bicyclopentyl]-2-yl 2-butenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1,1’-bicyclopentyl]-2-yl 2-butenoate exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different chemical properties.
Bicyclo[2.2.2]octane: Known for its use in various synthetic applications and possessing a different ring structure.
Uniqueness
[1,1’-Bicyclopentyl]-2-yl 2-butenoate is unique due to its specific bicyclic structure combined with the 2-butenoate moiety
Properties
CAS No. |
2409510-82-1 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(2-cyclopentylcyclopentyl) (E)-but-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-2-6-14(15)16-13-10-5-9-12(13)11-7-3-4-8-11/h2,6,11-13H,3-5,7-10H2,1H3/b6-2+ |
InChI Key |
IBCFURUUOKXNFW-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC1CCCC1C2CCCC2 |
Canonical SMILES |
CC=CC(=O)OC1CCCC1C2CCCC2 |
Origin of Product |
United States |
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